molecular formula C12H9BrFNO2 B15338359 Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Cat. No.: B15338359
M. Wt: 298.11 g/mol
InChI Key: BLBAKWXBIQKBCM-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate is an organic compound with the molecular formula C12H8BrFNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of ethyl 6-bromo-7-fluoro-4-oxo-1H-quinoline-3-carboxylate with thionyl chloride in dimethylformamide (DMF) at 80°C for 4 hours. The reaction mixture is then quenched with ice/water and extracted with dichloromethane (DCM).

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions:

    Substitution: Halogen/metal exchange reactions using reagents like Grignard reagents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Use of oxidizing agents like hydrogen peroxide (H2O2).

Major Products:

    Substitution: Formation of various substituted quinoline derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer properties.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The compound binds to the active site of these enzymes, preventing them from functioning properly, leading to bacterial cell death.

Comparison with Similar Compounds

  • Ethyl 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Ethyl 6-Bromo-7-chloroquinoline-3-carboxylate
  • Ethyl 6-Bromo-7-iodoquinoline-3-carboxylate

Comparison: Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .

Biological Activity

Ethyl 6-bromo-7-fluoroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure that includes a carboxylic acid moiety. The presence of bromine and fluorine substituents enhances its biological activity by influencing its interaction with biological targets.

Property Value
Molecular FormulaC₁₂H₈BrFNO₂
Molecular Weight332.55 g/mol
CAS Number953803-84-4
Purity≥95%

The primary mechanism of action for quinolone derivatives, including this compound, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against a variety of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/mL)
Escherichia coli4.0
Staphylococcus aureus8.0
Pseudomonas aeruginosa16.0

These results suggest that the compound could serve as a promising candidate for treating infections caused by resistant bacterial strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines through the modulation of microRNA pathways, which are crucial for regulating gene expression involved in cell proliferation and survival.

Case Study: Ovarian Cancer

A study focused on the SKOV-3 ovarian cancer cell line revealed that this compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) significantly lower than many existing treatments, highlighting its potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. For instance:

  • Bromine at C-6 : Enhances binding affinity to DNA gyrase.
  • Fluorine at C-7 : Improves solubility and bioavailability.

These modifications suggest that careful tuning of substituents can optimize both antimicrobial and anticancer properties.

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl 6-bromo-7-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)8-3-7-4-9(13)10(14)5-11(7)15-6-8/h3-6H,2H2,1H3

InChI Key

BLBAKWXBIQKBCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)Br)F

Origin of Product

United States

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